trans-2-Phenylcyclopentan-1-amine hydrochloride
Overview
Description
Trans-2-Phenylcyclopentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Background
(1R,2S)-2-phenylcyclopentan-1-amine hydrochloride is a chemical compound with potential relevance in various scientific research fields. Due to the specificity of the query, direct studies on this compound might be limited. However, insights can be drawn from related research on heterocyclic amines, amine-functionalized compounds, and their applications in scientific research.
Heterocyclic Amines in Research
Heterocyclic amines (HCAs) have been extensively studied for their mutagenic and carcinogenic properties, particularly those formed during the cooking of meat at high temperatures. These studies are crucial for understanding the molecular mechanisms of carcinogenesis and for developing strategies to mitigate cancer risks associated with dietary factors. Research by Martínez Góngora et al. (2018) highlighted the association between dietary intake of HCAs and colorectal adenoma risk, emphasizing the importance of these compounds in cancer research (Martínez Góngora et al., 2018).
Amine-functionalized Surfaces
Amine-functionalized surfaces are of significant interest in material science and biomedical engineering for biomolecule immobilization and cell colonization. Such surfaces can be prepared through plasma treatments, creating reactive chemical groups conducive for covalent bonding with biomolecules. This technology has applications in creating bio-interactive materials and devices for medical and research purposes. The review by Siow et al. (2006) delves into the methods for fabricating amine-containing surfaces and their applications in bio-interface engineering (Siow et al., 2006).
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes (AOPs) is a critical area of research in environmental science. These studies are vital for the development of effective water treatment technologies to mitigate the environmental impact of hazardous compounds. Bhat and Gogate (2021) provide a comprehensive review of AOPs in degrading various nitrogen-containing compounds, highlighting the effectiveness and mechanisms of these processes in environmental remediation (Bhat & Gogate, 2021).
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclopentan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIHEJLRNKGDU-VZXYPILPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40297-12-9 | |
Record name | Cyclopentanamine, 2-phenyl-, hydrochloride, (1R,2S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40297-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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